molecular formula C19H21NO3 B2497711 3-(4-(isopentyloxy)benzyl)benzo[d]oxazol-2(3H)-one CAS No. 871798-74-2

3-(4-(isopentyloxy)benzyl)benzo[d]oxazol-2(3H)-one

Cat. No. B2497711
CAS RN: 871798-74-2
M. Wt: 311.381
InChI Key: ROORSYXBDFXRNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(isopentyloxy)benzyl)benzo[d]oxazol-2(3H)-one, also known as IBOD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IBOD is a benzoxazole derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Physicochemical Properties

One area of research focuses on the synthesis and in vitro antioxidant activity of novel derivatives related to 3-(4-(isopentyloxy)benzyl)benzo[d]oxazol-2(3H)-one. For instance, Yüksek et al. (2015) synthesized a series of compounds by reacting 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 4-(4-methylbenzoxy)benzaldehyde. These compounds were analyzed for their antioxidant activities, including reducing power, free radical scavenging, and metal chelating activity. The study also explored the physicochemical properties of these compounds, such as lipophilicity and kinetic parameters of thermal degradation, providing insights into their stability and potential applications (Yüksek et al., 2015).

Structural Analysis and Computational Studies

Research by Gökce et al. (2014) involved the synthesis, spectroscopic investigations, and antioxidant activity of a molecule structurally similar to this compound. The study utilized quantum chemical computations to analyze the molecule's structure, vibrational frequencies, electronic absorption, and nonlinear optical (NLO) properties. Such detailed analyses contribute to understanding the electronic structure and potential reactivity of compounds within this chemical class (Gökce et al., 2014).

Potential Biological Activities

The compound and its derivatives have been investigated for potential biological activities. For example, studies have explored the antimicrobial properties of benzo[b][1,4]oxazin-3(4H)-one derivatives, highlighting the role of specific substituents in enhancing these properties. Fang et al. (2011) synthesized a series of derivatives and tested their in vitro antimicrobial activity against various microorganisms. Their findings indicated that certain derivatives showed promising antimicrobial potency, suggesting potential applications in developing new antimicrobial agents (Fang et al., 2011).

properties

IUPAC Name

3-[[4-(3-methylbutoxy)phenyl]methyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-14(2)11-12-22-16-9-7-15(8-10-16)13-20-17-5-3-4-6-18(17)23-19(20)21/h3-10,14H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROORSYXBDFXRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.